molecular formula C19H13Cl2NO4 B12628587 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B12628587
M. Wt: 390.2 g/mol
InChI Key: NCKWTCWCIXMRIT-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoic acid core substituted with dichloro and methoxynaphthyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.

    Acylation: The amino groups are then acylated using 3-methoxynaphthalene-2-carbonyl chloride under controlled conditions to form the desired amide linkage.

    Chlorination: The final step involves the chlorination of the aromatic ring to introduce the dichloro substituents.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide (NaNH₂) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to its antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxynaphthyl groups enhances its reactivity and potential efficacy in various applications.

Biological Activity

2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core with significant substitutions that may influence its biological activity. The compound's structure includes two chlorine atoms and an amide group linked to a methoxynaphthalene moiety, which potentially enhances its reactivity and interaction with biological systems.

  • Molecular Formula : C19H13Cl2NO4
  • Molecular Weight : 390.2 g/mol
  • CAS Number : 1030576-66-9

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely due to its structural components, which allow it to interact with biological targets involved in inflammation and pain modulation.

  • Interaction with Inflammatory Pathways : The compound may influence key enzymes in inflammatory pathways, similar to other benzoic acid derivatives.
  • Protein Degradation Systems : Research suggests that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and response to stress .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-Dichloro-4-(methoxycarbonyl)benzoic acidContains methoxy and carbonyl groupsSimpler structure without naphthalene
4-Chloro-N-(naphthalen-1-yl)benzamideNaphthalene attached directly to amideLacks dichlorination
2-Chloro-N-(naphthalen-1-yl)benzamideSimilar naphthalene attachmentDifferent chlorination pattern

This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in the compound of interest.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anti-inflammatory Activity : A study demonstrated that benzoic acid derivatives could enhance proteasomal and lysosomal activities, indicating potential anti-inflammatory properties. The activation of cathepsins B and L was notably significant in some derivatives, suggesting a similar potential for the compound .
  • Cytotoxicity Assessments : In vitro assays on various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxicity at certain concentrations for related compounds, implying a favorable safety profile for further development .
  • Molecular Docking Studies : Preliminary molecular docking studies indicated that the compound might bind effectively to enzymes involved in inflammatory pathways, warranting further investigation through in vitro assays to confirm these interactions.

Properties

Molecular Formula

C19H13Cl2NO4

Molecular Weight

390.2 g/mol

IUPAC Name

2,4-dichloro-5-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C19H13Cl2NO4/c1-26-17-7-11-5-3-2-4-10(11)6-13(17)18(23)22-16-8-12(19(24)25)14(20)9-15(16)21/h2-9H,1H3,(H,22,23)(H,24,25)

InChI Key

NCKWTCWCIXMRIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)C(=O)O)Cl)Cl

Origin of Product

United States

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